

# Comparative Analysis of Amlitelimab for Moderate-to-Severe Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025



Amlitelimab is an investigational, fully human non-depleting monoclonal antibody that targets the OX40 ligand (OX40L). By blocking the interaction between OX40L on antigen-presenting cells and OX40 on activated T-cells, amlitelimab aims to reduce the T-cell-dependent inflammation that drives atopic dermatitis without causing T-cell depletion.[1]

### **Quantitative Data Summary**

The following tables summarize the efficacy of amlitelimab in achieving key clinical endpoints from the STREAM-AD phase 2b trial and compare it with other biologic treatments for atopic dermatitis.

Table 1: Efficacy of Amlitelimab in the STREAM-AD Phase 2b Trial (Week 24)[1]



| Dose               | LS Mean % Change<br>from Baseline in<br>EASI | Proportion of Patients Achieving EASI-75 | Proportion of Patients Achieving IGA 0/1* |
|--------------------|----------------------------------------------|------------------------------------------|-------------------------------------------|
| Placebo            | -                                            | -                                        | -                                         |
| 62.5 mg Q4W        | -                                            | Higher vs. Placebo (P ≤ 0.05)            | -                                         |
| 125 mg Q4W         | -                                            | Higher vs. Placebo (P ≤ 0.05)            | -                                         |
| 250 mg Q4W         | -                                            | Higher vs. Placebo (P ≤ 0.05)            | -                                         |
| 250 mg Q4W with LD | -45.4 (vs. Placebo)                          | 33% higher vs.<br>Placebo (P < 0.001)    | Significantly greater vs. Placebo         |

\*IGA 0/1: Investigator's Global Assessment score of 0 (clear) or 1 (almost clear). LD: Loading Dose. Q4W: Every 4 weeks.

Table 2: Comparative Efficacy of Biologics for Atopic Dermatitis (at approximately 16-24 weeks)

| Drug                         | Target     | Proportion of Patients Achieving EASI-75 |
|------------------------------|------------|------------------------------------------|
| Amlitelimab[1]               | OX40L      | Higher vs. Placebo (P ≤ 0.05)            |
| Dupilumab[2]                 | IL-4/IL-13 | 36.7%                                    |
| Lebrikizumab[1]              | IL-13      | -                                        |
| Rocatinlimab[1]              | OX40       | -                                        |
| Tralokinumab                 | IL-13      | Significantly greater vs. Placebo        |
| Upadacitinib (JAK inhibitor) | JAK1       | Significantly higher vs. Placebo         |



## Experimental Protocols STREAM-AD Phase 2b Study Design[1]

The STREAM-AD study was a two-part, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of amlitelimab in adults with moderate-to-severe atopic dermatitis who had an inadequate response to topical treatments.

- Part 1 (24 weeks): Patients were randomized to receive subcutaneous amlitelimab at various doses or a placebo. The primary endpoint was the percentage change in the Eczema Area and Severity Index (EASI) from baseline at week 16. Key secondary endpoints at week 24 included the proportion of patients achieving EASI-75 and an Investigator's Global Assessment (IGA) score of 0 or 1.
- Part 2 (up to 52 weeks): Clinical responders from Part 1 (achieving EASI-75 and/or IGA 0/1 at week 24) were re-randomized to either continue their amlitelimab treatment or withdraw to a placebo to assess the maintenance of response.

# Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of amlitelimab and the workflow of the STREAM-AD clinical trial.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Post Hoc Analysis of Atopic Dermatitis of the Head and Neck and Other Body Regions from the Amlitelimab STREAM-AD Phase 2b Study | springermedizin.de [springermedizin.de]
- 2. Treatment outcomes of patients with Atopic Dermatitis (AD) treated with dupilumab through the Early Access to Medicines Scheme (EAMS) in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Amlitelimab for Moderate-to-Severe Atopic Dermatitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042276#validating-the-therapeutic-potential-of-ls-75]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com